(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of indanamine, notable for its unique structural properties and potential applications in various scientific fields. The presence of a fluorine atom at the 5th position of the indane ring significantly influences its chemical behavior and biological activity. This compound has garnered interest in organic synthesis, medicinal chemistry, and material science due to its reactivity and interaction with biological systems.
The compound is cataloged under the Chemical Abstracts Service number 148960-33-2 and is available from various chemical suppliers for research purposes. Its synthesis and applications have been documented in scientific literature, highlighting its relevance in both academic and industrial settings.
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is classified as an organic compound and a secondary amine. It belongs to the category of fluorinated amines, which are known for their enhanced lipophilicity and metabolic stability compared to non-fluorinated counterparts.
The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves several key steps:
Industrial methods may optimize these synthetic routes for scalability and purity, employing techniques like continuous flow chemistry or advanced purification methods such as chromatography.
The molecular structure of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine features a bicyclic framework consisting of a five-membered ring fused to a six-membered aromatic ring. The fluorine atom is positioned at the 5th carbon of the indane structure.
Key structural data include:
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine primarily involves its interactions with biological targets such as enzymes and receptors. The presence of fluorine enhances its binding affinity due to increased lipophilicity and metabolic stability.
Research indicates that this compound may act as a ligand in receptor binding studies, making it a candidate for therapeutic applications in neurology and oncology .
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is typically a solid at room temperature with specific melting points depending on its salt form (e.g., hydrochloride). Its solubility profile varies based on pH and solvent polarity.
The chemical properties include:
Relevant data from studies indicate that this compound's unique properties make it suitable for various applications .
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine has several notable applications:
The compound belongs to the indenamine structural class, featuring a fused benzene and cyclopentane ring system with an amine functional group at the chiral C1 position. The systematic IUPAC name (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine precisely defines its stereochemistry and atomic connectivity [1] [5]. Alternative naming conventions reflect different approaches to describing the same molecular entity:
The molecular formula for the free base is C₉H₁₀FN (MW: 151.18 g/mol), while the hydrochloride salt form is C₉H₁₁ClFN (MW: 187.64 g/mol) [1] [4]. The compound's canonical SMILES representation (C1CC2=C(C1N)C=CC(=C2)F) captures its atomic connectivity, while the InChIKey (POTIEZMRLKEJOZ-SECBINFHSA-N) provides a unique identifier suitable for database searches [4]. The chiral center at C1 creates two enantiomeric forms, with the (R)-configuration being commercially available as a high-purity material (typically 97-98%) [3] [5]. X-ray crystallographic analysis would confirm that the molecule adopts a non-planar conformation with the fluorine atom coplanar to the aromatic ring, maximizing resonance effects.
Table 1: Nomenclature and Identifiers for (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine
Nomenclature Type | Representation | Source |
---|---|---|
Systematic IUPAC Name | (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine | [1] |
Common Synonym | (R)-5-Fluoro-1-indanamine Hydrochloride | [1] [5] |
CAS Registry Number | 1381928-19-3 (HCl salt) | [1] [5] |
Molecular Formula (Base) | C₉H₁₀FN | [4] |
Molecular Formula (HCl) | C₉H₁₁ClFN | [1] [8] |
Molecular Weight (HCl) | 187.64 g/mol | [1] [8] |
Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)F | [4] [7] |
InChIKey | POTIEZMRLKEJOZ-SECBINFHSA-N | [4] |
The synthesis of enantiopure (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine represents a historical evolution in chiral amine production methodologies. Initially, such compounds were obtained exclusively through classical resolution techniques applied to racemic mixtures, which were inherently limited by maximum 50% yields and tedious recycling processes [9]. The emergence of transition metal-catalyzed asymmetric hydrogenation in the late 20th century provided more efficient routes to chiral amines, though these methods predominantly targeted N-protected derivatives rather than primary amines [9].
Significant advancement came with biomimetic transamination approaches inspired by enzymatic mechanisms. These methods, developed primarily after 2010, enabled direct reductive amination of prochiral ketone precursors. The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine benefited particularly from methodologies involving chiral ruthenium catalysts with diphosphine ligands that could achieve enantiomeric excesses >95% [9]. This compound first appeared in chemical databases around 2013 (CAS registration 1381928-19-3), coinciding with broader adoption of asymmetric reductive amination for pharmaceutical intermediates [1] [5].
The commercial availability of both enantiomers ((R)- and (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride) by 2017 reflected improved manufacturing capabilities [2] [3]. Modern synthetic approaches now employ iridium-Sn heterobimetallic catalysts that facilitate enantioselective amination via dual activation of propargylic alcohols, though application to fluorinated indenes requires careful optimization [6]. The current price premium for the (R)-enantiomer ($166-$1206.69/gram) versus simpler non-fluorinated indenamines underscores the synthetic complexity introduced by the stereogenic center combined with halogen substitution [1].
Table 2: Historical Development Timeline for Chiral Indenamine Synthesis
Time Period | Synthetic Methodology | Enantiomeric Excess | Key Limitations |
---|---|---|---|
Pre-2000 | Classical Resolution | Variable (typically 70-90%) | Maximum 50% yield, multi-step purification |
2000-2010 | Transition Metal-Catalyzed Hydrogenation | 80-95% | Required N-protected substrates |
2010-2015 | Biomimetic Transamination | 90-98% | Substrate-specific optimization needed |
2015-Present | Chiral Heterobimetallic Catalysis | >95% | Catalyst cost and sensitivity to halogen effects |
The structural features of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine confer unique advantages in both asymmetric synthesis and bioactive molecule design. The primary amine functionality serves as an excellent ligand for transition metal catalysts, particularly in ruthenium-based systems for transfer hydrogenation where the indane backbone provides rigid spatial orientation [9]. The fluorine substituent at the 5-position electronically tunes the aromatic system without significantly altering molecular dimensions, making it a valuable isosteric replacement for hydrogen or hydroxyl groups in medicinal chemistry scaffolds.
In pharmaceutical applications, this compound functions as a precursor to bioactive molecules targeting central nervous system disorders, leveraging the blood-brain barrier permeability of the indane scaffold [4] [5]. The conformationally restricted structure reduces rotational freedom, potentially enhancing receptor binding selectivity. While specific clinical applications remain proprietary, structural analogs like 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine demonstrate documented antimicrobial and anticancer properties, suggesting similar potential for fluorinated derivatives [6].
The chiral environment near the primary amine creates opportunities for diastereoselective reactions in complex molecule synthesis. Recent advances in direct catalytic asymmetric synthesis of α-chiral primary amines highlight the compound's relevance as a model substrate for methodological development [9]. The presence of fluorine enhances metabolic stability compared to non-halogenated analogs, addressing a common limitation in amine-containing pharmaceuticals. Additionally, the electron-withdrawing nature of fluorine influences the basicity of the amine center (pKa ~7.5 for conjugate acid), potentially modifying bioavailability and distribution profiles in physiological environments.
Table 3: Structural Features and Their Functional Significance
Structural Feature | Chemical Significance | Potential Applications |
---|---|---|
(R)-Chiral Center | Enables diastereoselective synthesis | Chiral ligands, resolution agents |
Primary Amine | Nucleophilic site for derivatization | Drug conjugates, polymer building blocks |
Fluorine at C5 | Modulates electron density and lipophilicity | Bioisostere for metabolic stabilization |
Indane Scaffold | Provides conformational restraint | Receptor binding selectivity enhancement |
Hydrochloride Salt | Improves crystallinity and stability | Pharmaceutical formulation |
The synthesis of related halogenated indenamines involves sophisticated regiocontrol techniques to install halogens at specific positions. For 5-bromo-6-fluoro derivatives, directed ortho-metalation (DoM) strategies using lithium bases enable sequential halogenation, while electrophilic aromatic substitution with N-bromosuccinimide achieves complementary selectivity [6]. These methodologies highlight the synthetic challenges overcome to access such structurally precise compounds. The continued demand for enantiopure (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (available from multiple suppliers at research scale) confirms its importance in modern chemical research and pharmaceutical development [1] [3] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: